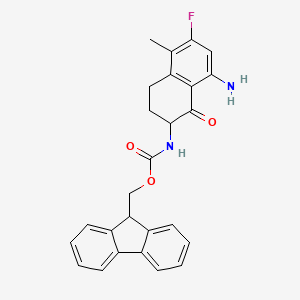![molecular formula C29H54O13 B12388909 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid is a complex organic compound characterized by its intricate structure comprising multiple hydroxyl groups and a heptadecanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the sugar moieties, followed by their protection and subsequent glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the heptadecanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation reactions to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups, if present, can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study carbohydrate metabolism and the role of glycosidic linkages in biological systems. It may also serve as a model compound for the development of glycosylated drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
作用機序
The mechanism of action of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its hydroxyl and glycosidic groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in signaling pathways by acting as a ligand for carbohydrate-binding proteins.
類似化合物との比較
Sucrose: A disaccharide composed of glucose and fructose, similar in its glycosidic linkages but lacking the heptadecanoic acid chain.
Maltose: Another disaccharide with two glucose units, also lacking the heptadecanoic acid chain.
Glycolipids: Compounds that contain carbohydrate moieties linked to lipid chains, similar in their amphiphilic nature.
Uniqueness: The uniqueness of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid lies in its combination of a complex carbohydrate structure with a long-chain fatty acid. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
特性
分子式 |
C29H54O13 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid |
InChI |
InChI=1S/C29H54O13/c30-17-20-23(34)25(36)26(37)28(40-20)42-29(27(38)24(35)21(18-31)41-29)19-39-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(32)33/h20-21,23-28,30-31,34-38H,1-19H2,(H,32,33)/t20-,21-,23-,24-,25+,26-,27+,28-,29+/m1/s1 |
InChIキー |
QERQIVFGVQHUPP-QRXMRXTESA-N |
異性体SMILES |
C(CCCCCCCCOC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCCCCC(=O)O |
正規SMILES |
C(CCCCCCCCOCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


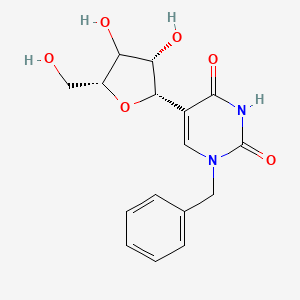


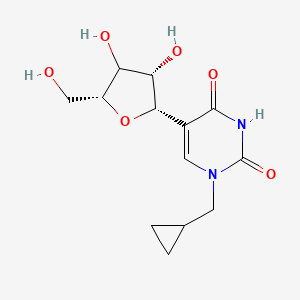

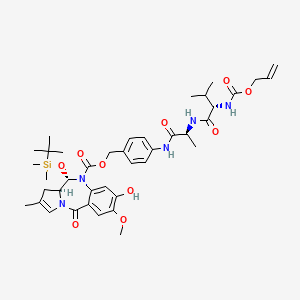
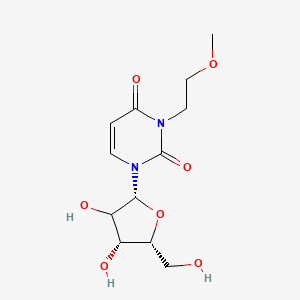
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
